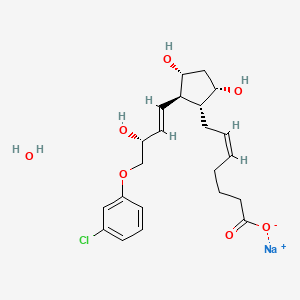
(+/-)-Cloprostenol sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Cloprostenol sodium salt is a synthetic prostaglandin analogue used primarily in veterinary medicine. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its potent luteolytic activity, which means it can cause the regression of the corpus luteum, a structure in the ovary that produces progesterone.
准备方法
The synthesis of (+/-)-Cloprostenol sodium salt involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of the prostaglandin analogue is synthesized through a series of chemical reactions, including aldol condensation and Wittig reaction.
Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as oxidation, reduction, and esterification.
Resolution of enantiomers: The racemic mixture is separated into its individual enantiomers using chiral chromatography or other resolution techniques.
Formation of the sodium salt: The final step involves the conversion of the free acid form of cloprostenol into its sodium salt by reacting it with sodium hydroxide.
化学反应分析
(+/-)-Cloprostenol sodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(+/-)-Cloprostenol sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogues and their chemical properties.
Biology: The compound is used to study the physiological effects of prostaglandins on various biological systems.
Medicine: In veterinary medicine, it is used to control the reproductive cycle in animals, induce labor, and treat certain reproductive disorders.
Industry: The compound is used in the production of other prostaglandin analogues and related compounds.
作用机制
The mechanism of action of (+/-)-Cloprostenol sodium salt involves its interaction with prostaglandin receptors in the body. The compound binds to these receptors and mimics the effects of natural prostaglandins, leading to the regression of the corpus luteum and a decrease in progesterone production. This action is mediated through the activation of specific signaling pathways, including the cyclic AMP pathway.
相似化合物的比较
(+/-)-Cloprostenol sodium salt is similar to other prostaglandin analogues, such as dinoprost and fluprostenol. it has unique properties that make it particularly effective in veterinary applications. For example, it has a longer half-life and greater potency compared to dinoprost, making it more effective at lower doses. Additionally, its racemic nature allows for a more balanced physiological response compared to single-enantiomer compounds.
Similar compounds include:
Dinoprost: Another prostaglandin analogue used in veterinary medicine.
Fluprostenol: A prostaglandin analogue with similar luteolytic activity.
Prostaglandin F2α: A natural prostaglandin with similar biological effects.
属性
分子式 |
C22H30ClNaO7 |
|---|---|
分子量 |
464.9 g/mol |
IUPAC 名称 |
sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate;hydrate |
InChI |
InChI=1S/C22H29ClO6.Na.H2O/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);;1H2/q;+1;/p-1/b3-1-,11-10+;;/t16-,18-,19-,20+,21-;;/m1../s1 |
InChI 键 |
ZEQHRVULQBYULU-LPFHDDPUSA-M |
手性 SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.O.[Na+] |
规范 SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


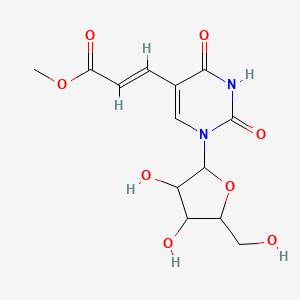

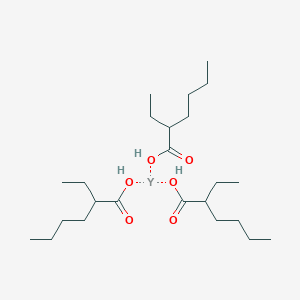

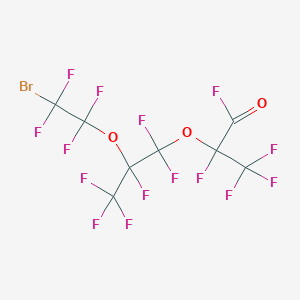
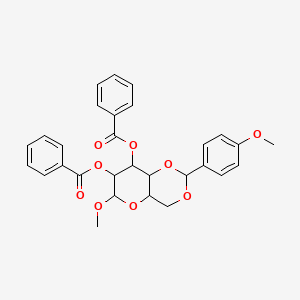
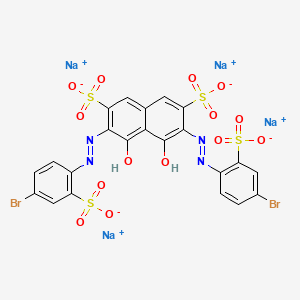




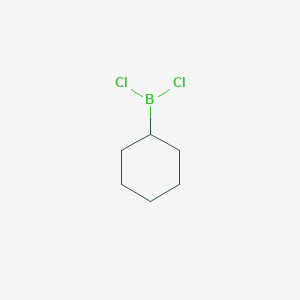
![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)
![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)
